Evaporation Rate & Boiling Point: Balancing Longevity with Film Formation
The evaporation rate of the target compound, a critical factor for coating film formation, is predictably intermediate. While its own slow evaporation rate is key for finish quality, the narrower boiling point range compared to the butyl analog provides a distinct processing advantage. The target compound, 2-(2-(2-Propoxyethoxy)ethoxy)ethanol, has a boiling point at 760 mmHg of 270.3 °C, compared to the 278 °C of its butyl analog [1]. This higher volatility relative to the butyl variant allows for faster tack-free times without the blush or orange-peel defects associated with the faster-evaporating ethyl analog (boiling point 255 °C) [1].
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
|---|---|
| Target Compound Data | 270.3 °C |
| Comparator Or Baseline | Triethylene Glycol Monobutyl Ether: 278 °C; Triethylene Glycol Monoethyl Ether: 255 °C |
| Quantified Difference | The target compound has a boiling point 7.7 °C lower than the butyl analog and 15.3 °C higher than the ethyl analog. Its evaporation rate is inferred to be intermediate. |
| Conditions | Predicted and experimental boiling points at 760 mmHg. |
Why This Matters
An intermediate solvent evaporation profile is critical for preventing coating surface defects; this data allows formulators to select a solvent that optimizes open time and drying speed without reformulation.
- [1] International Labour Organization (ILO). ICSC 0965 - TRIETHYLENE GLYCOL MONOBUTYL ETHER. International Chemical Safety Cards. View Source
